Regiospecific Impurity Designation in Rivaroxaban Process Chemistry vs. Key Intermediate
In the commercial synthesis of Rivaroxaban, 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0) functions as the legitimate downstream intermediate that undergoes condensation with (S)-oxiranylmethyl-phthalimide, while 4-(3-aminophenyl)morpholin-3-one (CAS 1082495-22-4) is catalogued specifically as a process impurity bearing distinct regulatory identifiers: Rivaroxaban Impurity 67 (MedChemExpress), Impurity 57 (CATO), and Impurity I . The para isomer is listed as 'Rivaroxaban Intermediate 1' or 'Rivaroxaban Impurity 37', reflecting its role as the desired building block rather than a true impurity . This functional classification is regiospecific: the meta isomer cannot serve as the Rivaroxaban intermediate because the 3-aminophenyl geometry precludes productive coupling with the (S)-oxirane electrophile [1].
| Evidence Dimension | Regioisomeric identity and role in Rivaroxaban synthesis |
|---|---|
| Target Compound Data | 3-Aminophenyl (meta) substitution; Designated Rivaroxaban Impurity 67/57/I; CAS 1082495-22-4; UNII L4Y4AGB6A8 |
| Comparator Or Baseline | 4-Aminophenyl (para) substitution; Designated Rivaroxaban Intermediate 1 / Impurity 37; CAS 438056-69-0; UNII H6N2PY6WST |
| Quantified Difference | Mutually exclusive roles: meta isomer = impurity marker; para isomer = key intermediate. Distinct UNII and CAS assignments. |
| Conditions | Rivaroxaban convergent synthesis as described in patent literature (Indian Patent 3478/MUM/2012; PCT methods) |
Why This Matters
Procurement for ANDA impurity profiling requires the exact regioisomer specified in the reference method; substituting the para intermediate invalidates impurity identification and quantification.
- [1] Method for preparing rivaroxaban. Patent CN104031036A / Eureka Patsnap, 2014. View Source
